![molecular formula C17H22N2O6 B2410426 2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1164479-66-6](/img/structure/B2410426.png)
2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The ethoxycarbonyl group attached to the piperidine ring is a type of ester, which could potentially undergo hydrolysis under certain conditions. The molecule also features an isoindole ring system, which is a fused two-ring structure that is found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could exhibit a significant degree of rigidity. The ethoxycarbonyl group could potentially introduce some polarity into the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ester group could potentially undergo hydrolysis or transesterification reactions. The piperidine ring could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxycarbonyl group could potentially increase its solubility in polar solvents .Scientific Research Applications
Inflammation Regulation and Metabolic Processes
Linoleic acid (LA) derivatives, including hydroxyoctadecadienoic acids and epoxy-keto-octadecenoic acids, play a crucial role in regulating inflammatory processes linked to metabolic syndrome and cancer. These derivatives impact various bodily functions, such as altering airway smooth muscles, influencing pain sensitivity, and modulating endogenous steroid hormones. The intricate relationship between these derivatives and inflammation suggests potential therapeutic avenues for disorders associated with metabolic processes (Vangaveti et al., 2016).
Applications in Central Nervous System (CNS) Drug Synthesis
Identification of Functional Chemical Groups for CNS Drugs
Research highlights the significance of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen in forming the largest class of organic compounds. These compounds hold potential in influencing CNS effects ranging from depression to convulsion, indicating their relevance in the synthesis of novel CNS-acting drugs (Saganuwan, 2017).
Applications in Biodegradation and Environmental Remediation
Biodegradation of Ethyl tert-butyl Ether (ETBE)
Microorganisms have been identified with the capability to degrade ETBE, a gasoline ether oxygenate, in soil and groundwater. This process involves multiple intermediate formations and reveals the potential for utilizing microbial pathways for environmental remediation of ETBE contaminations (Thornton et al., 2020).
Applications in Analytical Chemistry and Pharmacology
Chemistry and Pharmacodynamics of Bilastine
Bilastine, an antihistamine used for allergic conditions, showcases the importance of hydrophilic carboxylic substituents in its chemical structure, influencing its binding affinity to the H1 receptor. The review encapsulates the analytical and bioanalytical methods for estimating Bilastine, demonstrating its significance in pharmacological studies (Sharma et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(1-ethoxycarbonylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-2-24-16(23)18-7-4-10(5-8-18)19-9-17-6-3-11(25-17)12(15(21)22)13(17)14(19)20/h3,6,10-13H,2,4-5,7-9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQBVXSPDDEIAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




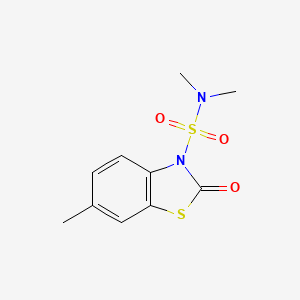
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
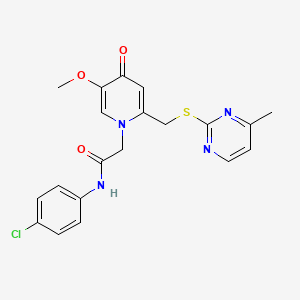
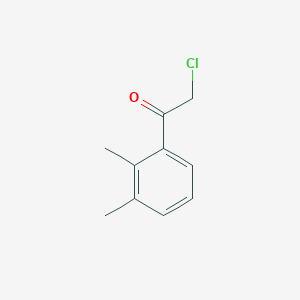
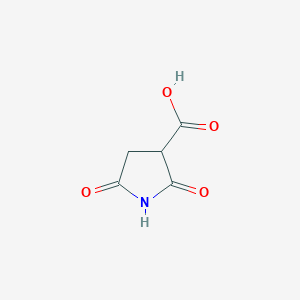
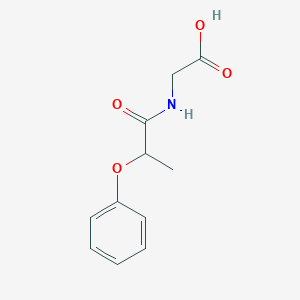
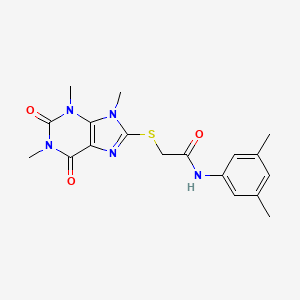

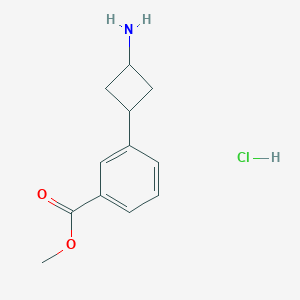
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)
